molecular formula C24H32N2O2S B3933601 6-Tert-butyl-N-(2,4-dimethylphenyl)-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-Tert-butyl-N-(2,4-dimethylphenyl)-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B3933601
M. Wt: 412.6 g/mol
InChI Key: HIIZCIJLNAXRMZ-UHFFFAOYSA-N
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Description

6-Tert-butyl-N-(2,4-dimethylphenyl)-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with the molecular formula C29H36N4O2S This compound is known for its unique structural features, which include a benzothiophene core, a tert-butyl group, and a dimethylphenyl moiety

Properties

IUPAC Name

6-tert-butyl-N-(2,4-dimethylphenyl)-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2S/c1-7-20(27)26-23-21(22(28)25-18-11-8-14(2)12-15(18)3)17-10-9-16(24(4,5)6)13-19(17)29-23/h8,11-12,16H,7,9-10,13H2,1-6H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIZCIJLNAXRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-N-(2,4-dimethylphenyl)-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This step involves the cyclization of appropriate precursors to form the benzothiophene ring.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Dimethylphenyl Moiety: This step involves the coupling of the dimethylphenyl group to the benzothiophene core through a series of substitution reactions.

    Formation of the Propanamido Group: The final step involves the amidation reaction to introduce the propanamido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-N-(2,4-dimethylphenyl)-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

6-Tert-butyl-N-(2,4-dimethylphenyl)-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-N-(2,4-dimethylphenyl)-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Tert-butyl-N-(2,4-dimethylphenyl)-2-{[(4-methylpiperazin-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 6-Tert-butyl-N-(2,4-dimethylphenyl)-2-{[(3-pyridinylmethyl)amino]acetyl}amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

What sets 6-Tert-butyl-N-(2,4-dimethylphenyl)-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is its specific structural configuration, which imparts unique chemical and biological properties. Its tert-butyl and dimethylphenyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Tert-butyl-N-(2,4-dimethylphenyl)-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-Tert-butyl-N-(2,4-dimethylphenyl)-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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